N-Methyl-4-bromobenzylamine hydrochloride

Catalog No.
S692790
CAS No.
874-73-7
M.F
C8H11BrClN
M. Wt
236.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-4-bromobenzylamine hydrochloride

CAS Number

874-73-7

Product Name

N-Methyl-4-bromobenzylamine hydrochloride

IUPAC Name

1-(4-bromophenyl)-N-methylmethanamine;hydrochloride

Molecular Formula

C8H11BrClN

Molecular Weight

236.53 g/mol

InChI

InChI=1S/C8H10BrN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H

InChI Key

FWIXCMNMTULAMD-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)Br.Cl

Canonical SMILES

CNCC1=CC=C(C=C1)Br.Cl

Application in Organic Chemistry

Application in Protease and Amine Studies

Use in Synthesis

Use in Synthesis of α-bisabolene

N-Methyl-4-bromobenzylamine hydrochloride is an organic compound with the chemical formula C8H11BrClN\text{C}_8\text{H}_{11}\text{BrClN} and a molecular weight of approximately 237 g/mol. It is categorized as an amine and is commonly used as a chemical intermediate in various synthetic processes. The compound appears as a white to off-white powder and is soluble in water due to the presence of the hydrochloride group, which enhances its solubility characteristics. Its CAS number is 874-73-7, and it is recognized by several synonyms including 1-(4-bromophenyl)-N-methylmethanamine hydrochloride and 4-bromo-N-methylbenzenemethanamine hydrochloride .

Typical of amines. These include:

  • Alkylation Reactions: The amine group can react with alkyl halides to form more complex amines.
  • Acid-Base Reactions: As a hydrochloride salt, it can interact with bases to regenerate the free amine.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of derivatives that may have different biological or chemical properties.

The reactivity of this compound largely stems from its functional groups, particularly the amine and bromine.

N-Methyl-4-bromobenzylamine hydrochloride can be synthesized through several methods:

  • Bromination of Benzylamine: Benzylamine can be brominated at the para position using bromine or a brominating agent, followed by methylation using methyl iodide or dimethyl sulfate.
  • Direct Methylation: Starting from 4-bromobenzylamine, direct methylation can be performed using methylating agents such as methyl iodide in the presence of a base.
  • Hydrochlorination: The resulting N-methyl-4-bromobenzylamine can then be converted to its hydrochloride form by treatment with hydrochloric acid.

These methods highlight the compound's accessibility for laboratory synthesis and industrial applications .

N-Methyl-4-bromobenzylamine hydrochloride finds applications primarily as an intermediate in organic synthesis. Its derivatives are explored in:

  • Pharmaceutical Development: Serving as a building block for drugs targeting various biological pathways.
  • Chemical Research: Employed in studies related to amine chemistry and its derivatives.
  • Material Science: Potential use in creating novel materials through polymerization reactions.

The compound's unique properties make it valuable in research settings where specific reactivity or solubility is required .

Interaction studies involving N-Methyl-4-bromobenzylamine hydrochloride focus on its behavior in biological systems and its reactivity with other compounds. Such studies may include:

  • Enzyme Inhibition: Assessing how the compound interacts with specific enzymes, potentially leading to therapeutic applications.
  • Binding Affinity Studies: Investigating how well it binds to various receptors or proteins within biological systems.

These studies are essential for understanding the compound's potential utility in medicinal chemistry and pharmacology .

Several compounds share structural similarities with N-Methyl-4-bromobenzylamine hydrochloride. Here are some notable examples:

Compound NameCAS NumberUnique Features
1-(3-Bromophenyl)-N-methylmethanamine67344-77-8Similar structure but different bromine position
4-Bromobenzylamine100-46-9Lacks methyl substitution on nitrogen
N-Ethyl-4-bromobenzylamine6710-00-0Ethyl group instead of methyl; differing properties

These compounds illustrate variations in substitution patterns that can significantly affect their chemical behavior and biological activity. The presence of different alkyl groups or variations in halogen positioning leads to diverse reactivities and potential applications .

Dates

Modify: 2023-08-15

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